Cas no 837365-04-5 (2,4,5-Trifluoropyridine)

2,4,5-Trifluoropyridine structure
2,4,5-Trifluoropyridine structure
Nombre del producto:2,4,5-Trifluoropyridine
Número CAS:837365-04-5
MF:C5H2F3N
Megavatios:133.071291446686
MDL:MFCD04973021
CID:716200
PubChem ID:12175815

2,4,5-Trifluoropyridine Propiedades químicas y físicas

Nombre e identificación

    • 2,4,5-Trifluoropyridine
    • 2,4,5-trifluorpyridine
    • Pyridine,2,4,5-trifluoro-
    • 2,4,5-Trifluoro-pyridine
    • Pyridine,2,4,5-trifluoro
    • 2,4,5-Trifluoropyridine (ACI)
    • AKOS006295183
    • MFCD04973021
    • 837365-04-5
    • EN300-7432269
    • DB-082025
    • Pyridine, 2,4,5-trifluoro-
    • F93538
    • DTXSID90479266
    • SB53693
    • CS-0259887
    • BY-6000
    • SCHEMBL8630999
    • MDL: MFCD04973021
    • Renchi: 1S/C5H2F3N/c6-3-1-5(8)9-2-4(3)7/h1-2H
    • Clave inchi: SNSQDAAIMIVWAR-UHFFFAOYSA-N
    • Sonrisas: FC1C=C(F)C(F)=CN=1

Atributos calculados

  • Calidad precisa: 133.01400
  • Masa isotópica única: 133.01393355g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 0
  • Complejidad: 98.2
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 12.9Ų
  • Xlogp3: 1.5

Propiedades experimentales

  • PSA: 12.89000
  • Logp: 1.49890

2,4,5-Trifluoropyridine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0022-500MG
2,4,5-trifluoropyridine
837365-04-5 95%
500MG
¥ 4,065.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0022-10G
2,4,5-trifluoropyridine
837365-04-5 95%
10g
¥ 29,040.00 2023-04-13
Chemenu
CM176696-1g
2,4,5-trifluoropyridine
837365-04-5 95%
1g
$1050 2022-06-10
Enamine
EN300-7432269-0.25g
2,4,5-trifluoropyridine
837365-04-5 95%
0.25g
$238.0 2024-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0022-100MG
2,4,5-trifluoropyridine
837365-04-5 95%
100MG
¥ 1,742.00 2023-04-13
Alichem
A023025410-500mg
2,4,5-Trifluoropyridine
837365-04-5 97%
500mg
$1019.20 2023-08-31
Alichem
A023025410-1g
2,4,5-Trifluoropyridine
837365-04-5 97%
1g
$1596.00 2023-08-31
A2B Chem LLC
AD96807-250mg
2,4,5-Trifluoropyridine
837365-04-5 95%
250mg
$60.00 2024-04-19
Aaron
AR008J0Z-50mg
2,4,5-Trifluoropyridine
837365-04-5 95%
50mg
$23.00 2025-02-13
Aaron
AR008J0Z-10g
2,4,5-Trifluoropyridine
837365-04-5 95%
10g
$1558.00 2023-12-15

2,4,5-Trifluoropyridine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride
1.2 Reagents: Hydrazine
1.3 Reagents: Copper sulfate
Referencia
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -75 °C
2.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 0 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
3.2 Reagents: Copper sulfate Solvents: Water ;  45 min, reflux
Referencia
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 0 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
2.2 Reagents: Copper sulfate Solvents: Water ;  45 min, reflux
Referencia
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
1.2 Reagents: Copper sulfate Solvents: Water ;  45 min, reflux
Referencia
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: 1-Octanol ;  6 h, 25 °C
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -75 °C
3.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 0 °C
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
4.2 Reagents: Copper sulfate Solvents: Water ;  45 min, reflux
Referencia
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -75 °C
2.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 0 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
2.3 Reagents: Copper sulfate Solvents: Water ;  45 min, reflux
Referencia
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
1.3 Reagents: Copper sulfate Solvents: Water ;  45 min, reflux
Referencia
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

2,4,5-Trifluoropyridine Raw materials

2,4,5-Trifluoropyridine Preparation Products

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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:837365-04-5)2,4,5-Trifluoropyridine
A902129
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):296.0/1480.0